(+/-)-Carvone-d4
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Overview
Description
(+/-)-Carvone-d4 is a deuterated form of carvone, a naturally occurring monoterpene found in essential oils of various plants, such as spearmint and caraway. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Carvone-d4 typically involves the deuteration of carvone. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields and purity. The deuterated compound is then purified through distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Carvone-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce carvone oxide.
Reduction: Reduction reactions can convert it to dihydrocarvone.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Carvone oxide
Reduction: Dihydrocarvone
Substitution: Halogenated carvone derivatives
Scientific Research Applications
(+/-)-Carvone-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the flavor and fragrance industry due to its characteristic minty aroma.
Mechanism of Action
The mechanism of action of (+/-)-Carvone-d4 involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
Carvone: The non-deuterated form of (+/-)-Carvone-d4, commonly found in essential oils.
Limonene: A related monoterpene with similar structural features but different functional groups.
Menthol: Another monoterpene with a minty aroma, commonly used in medicinal and cosmetic products.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy. The deuterium atoms provide distinct signals that help in the detailed analysis of molecular structures and dynamics, making it a powerful tool in chemical and biological research.
Properties
Molecular Formula |
C10H14O |
---|---|
Molecular Weight |
154.24 g/mol |
IUPAC Name |
4,4,6,6-tetradeuterio-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9H,1,5-6H2,2-3H3/i5D2,6D2 |
InChI Key |
ULDHMXUKGWMISQ-NZLXMSDQSA-N |
Isomeric SMILES |
[2H]C1(C=C(C(=O)C(C1C(=C)C)([2H])[2H])C)[2H] |
Canonical SMILES |
CC1=CCC(CC1=O)C(=C)C |
Origin of Product |
United States |
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